Isopropyl acrylate

Description

The exact mass of the compound Isopropyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32619. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isopropyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

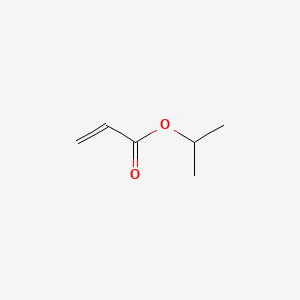

IUPAC Name |

propan-2-yl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBIZMNPXTXVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26124-32-3 | |

| Details | Compound: Poly(isopropyl acrylate) | |

| Record name | Poly(isopropyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060997 | |

| Record name | Isopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with an ester-like odor; [MSDSonline] | |

| Record name | 2-Propenoic acid, 1-methylethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

689-12-3 | |

| Record name | Isopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TMJ62Z1LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PROPENOIC ACID, 1-METHYLETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl acrylate (B77674) (IPA) is an organic compound classified as an ester of acrylic acid and isopropanol (B130326).[1] With the chemical formula C₆H₁₀O₂, this monomer is a versatile building block in polymer chemistry, valued for its high reactivity and the hydrophobic nature conferred by its isopropyl group.[1] It is a crucial component in the synthesis of a wide array of polymers and copolymers used in adhesives, coatings, and textiles.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of isopropyl acrylate, detailed experimental protocols for their determination, and a discussion of its primary chemical reactions.

Physical Properties of Isopropyl Acrylate

Isopropyl acrylate is a clear, colorless liquid with a characteristic fruity, ester-like odor.[3][4] Its physical state at room temperature allows for straightforward handling and storage.[3] The key physical properties of isopropyl acrylate are summarized in the table below, providing a consolidated reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][2][5][6] |

| Molecular Weight | 114.14 g/mol | [1][4][6] |

| CAS Number | 689-12-3 | [1][2] |

| Appearance | Colorless to light yellow liquid | [2][7] |

| Boiling Point | 108-112 °C at 760 mmHg | [5] |

| 51-52 °C at 103 mmHg | [2][7][8] | |

| 383 K (110 °C) | [6] | |

| Melting Point | 37.22 °C (estimate) | [2][5][7] |

| Density | 0.893 g/cm³ | [2][7][8][9] |

| 0.8935 g/cm³ at 22 °C | [5] | |

| Refractive Index (n_D) | 1.409 at 20 °C | [2][5][8] |

| 1.4078 at 20 °C | [7] | |

| Flash Point | 22.9 °C (73.2 °F) | [2][5][8] |

| Vapor Pressure | 20.4 ± 0.2 mmHg at 25 °C (Predicted) | [2] |

| Solubility | Generally soluble in organic solvents (e.g., ethyl acetate, acetone, hexane); Insoluble in water.[3][10] | [3][10] |

| LogP (Octanol/Water) | 1.124 | [2] |

Chemical Properties and Reactivity

The chemical behavior of isopropyl acrylate is dominated by the presence of two key functional groups: the carbon-carbon double bond of the acrylate group and the ester linkage.

Key Chemical Reactions:

-

Addition Polymerization: The most significant chemical property of isopropyl acrylate is its ability to undergo free-radical polymerization.[1] The double bond is highly reactive, allowing it to polymerize with itself (homopolymerization) or with other monomers (copolymerization) to form a wide range of polymers with diverse properties.[1][3] Copolymers can be prepared with monomers such as acrylic acid, other acrylates and methacrylates, styrene, and vinyl acetate.[11]

-

Hydrolysis: Under acidic or basic conditions, the ester linkage in isopropyl acrylate can be hydrolyzed to yield acrylic acid and isopropanol.[1]

-

Transesterification: Isopropyl acrylate can be synthesized via the transesterification of methyl acrylate or ethyl acrylate with isopropanol in the presence of a suitable catalyst.[9]

The isopropyl ester group imparts significant hydrophobicity to polymers containing this monomer, influencing their water absorption characteristics and surface energy.[1] This makes it a valuable component in the formulation of water-resistant coatings and adhesives.[1]

Synthesis and Polymerization

Synthesis via Direct Esterification

The most common laboratory and industrial synthesis of isopropyl acrylate is the direct esterification of acrylic acid with isopropanol, typically in the presence of an acid catalyst like p-toluenesulfonic acid.[1][9] The reaction is an equilibrium process, and water is removed to drive the reaction towards the product.

Caption: Direct esterification of acrylic acid and isopropanol.

Free-Radical Polymerization

Free-radical polymerization is the primary method for producing poly(isopropyl acrylate). The process involves three main stages: initiation, propagation, and termination. A chemical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate initial radical species upon heating or exposure to UV light.

References

- 1. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. jamorin.com [jamorin.com]

- 4. US9162964B2 - Acrylate production process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Isopropyl acrylate | C6H10O2 | CID 12716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ecotoxicity of isosorbide acrylate and methacrylate monomers and corresponding polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04178B [pubs.rsc.org]

Spectroscopic Profile of Isopropyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl acrylate (B77674) (IUPAC name: propan-2-yl prop-2-enoate), a key monomer in polymer synthesis and a valuable building block in organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure

Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol CAS Number: 689-12-3

Solubility of Isopropyl Acrylate in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl acrylate (B77674) in a range of common organic solvents. Isopropyl acrylate, a key monomer in the synthesis of various polymers, exhibits solubility characteristics that are crucial for its application in research, drug development, and industrial processes. This document outlines its solubility profile, details experimental protocols for solubility determination, and provides a visual representation of a typical synthesis workflow.

Solubility Profile of Isopropyl Acrylate

Isopropyl acrylate is a clear, colorless liquid that is generally characterized by its high solubility in non-polar and moderately polar organic solvents, and its limited solubility in water.[1] This behavior is primarily governed by the "like dissolves like" principle, where substances with similar polarities tend to be miscible. The ester group in isopropyl acrylate contributes to its moderate polarity, allowing for favorable interactions with a variety of organic solvents.

Table 1: Qualitative Solubility of Isopropyl Acrylate in Common Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Isopropanol | Soluble | |

| Ketones | Acetone | Soluble[1] |

| Methyl Ethyl Ketone (MEK) | Soluble | |

| Esters | Ethyl Acetate | Soluble[1] |

| Butyl Acetate | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Hydrocarbons | Hexane | Soluble[1] |

| Toluene | Soluble | |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Chloroform | Soluble |

Table 2: Quantitative Solubility of a Structurally Similar Acrylate in Water

For reference, the following table provides the quantitative solubility of ethyl acrylate in water. Due to their structural similarities, the water solubility of isopropyl acrylate is expected to be in a similar range.

| Compound | Solvent | Temperature (°C) | Solubility (g/L) |

| Ethyl Acrylate | Water | 20 | 20[2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications. The following are detailed methodologies for key experiments to determine the solubility of a liquid monomer like isopropyl acrylate in organic solvents.

Static Equilibrium Method (Shake-Flask Method) for Quantitative Solubility

This method is considered the gold standard for determining the equilibrium solubility of a solute in a solvent.

Methodology:

-

Preparation: Add an excess amount of isopropyl acrylate to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). A mechanical shaker or magnetic stirrer can be used for agitation.

-

Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the constant temperature until the undissolved isopropyl acrylate phase completely separates from the saturated solvent phase. Centrifugation can be employed to expedite this separation.

-

Sampling: Carefully extract an aliquot of the clear, saturated solvent phase, ensuring that no undissolved solute is transferred.

-

Quantification: Analyze the concentration of isopropyl acrylate in the aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is then calculated and expressed in appropriate units (e.g., g/100 mL, mol/L).

Visual Method for Determining Miscibility

This is a simpler, qualitative method to quickly assess whether two liquids are miscible in all proportions.

Methodology:

-

Preparation: In a clear glass test tube or vial, add a known volume of the organic solvent.

-

Titration: Gradually add the isopropyl acrylate to the solvent in small increments, vortexing or shaking the mixture after each addition.

-

Observation: Observe the mixture for any signs of immiscibility, such as the formation of a cloudy suspension, distinct layers, or droplets.

-

Determination:

-

If the two liquids form a single, clear phase after the addition of any amount of isopropyl acrylate, they are considered miscible .

-

If two distinct layers are formed, they are immiscible .

-

If the isopropyl acrylate dissolves up to a certain point and then forms a second phase, it is partially soluble . The approximate solubility can be noted at the point of saturation.

-

Visualizations

Logical Workflow for Isopropyl Acrylate Synthesis

The following diagram illustrates a common laboratory-scale synthesis of isopropyl acrylate via the esterification of acrylic acid with isopropanol.

References

Navigating the Maze: A Technical Guide to the Health and Safety Hazards of Isopropyl Acrylate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety hazards associated with isopropyl acrylate (B77674) in a laboratory setting. Isopropyl acrylate, a versatile monomer in polymer synthesis, presents a unique set of challenges that necessitate stringent safety protocols and a thorough understanding of its toxicological and physical properties. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to handle this chemical responsibly and mitigate potential risks.

Physicochemical and Toxicological Profile

A clear understanding of the inherent properties of isopropyl acrylate is fundamental to safe handling. The following tables summarize the key physicochemical and toxicological data.

Table 1: Physicochemical Properties of Isopropyl Acrylate

| Property | Value | Source |

| Chemical Formula | C₆H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 114.14 g/mol | --INVALID-LINK-- |

| Appearance | Clear, colorless liquid | [MSDSonline] |

| Odor | Acrid, fruity | --INVALID-LINK-- |

| Boiling Point | 118-120 °C (244-248 °F) | --INVALID-LINK-- |

| Melting Point | -69 °C (-92.2 °F) | --INVALID-LINK-- |

| Flash Point | 15 °C (59 °F) - Closed Cup | --INVALID-LINK-- |

| Density | 0.893 g/mL at 25 °C (77 °F) | --INVALID-LINK-- |

| Solubility in Water | Slightly soluble | --INVALID-LINK-- |

Table 2: Acute Toxicity Data for Isopropyl Acrylate

| Endpoint | Value | Species | Route | Source |

| LD₅₀ | 2240 mg/kg | Rat | Oral | --INVALID-LINK-- |

| LD₅₀ | > 5000 mg/kg | Rabbit | Dermal | --INVALID-LINK-- |

| LC₅₀ | No data available for Isopropyl Acrylate. For Ethyl Acrylate: 2180 ppm (4 hours) | Rat | Inhalation | --INVALID-LINK-- |

Hazard Identification and Classification

Isopropyl acrylate is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 3: GHS Hazard Classification for Isopropyl Acrylate

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) established for isopropyl acrylate.[1][2] In the absence of specific limits, it is prudent to adhere to the exposure limits of a structurally similar and well-studied compound, ethyl acrylate, as a precautionary measure.

Table 4: Occupational Exposure Limits for Ethyl Acrylate (as a surrogate)

| Organization | Limit | Value | Notes |

| OSHA | PEL-TWA | 5 ppm (20 mg/m³) | Skin |

| NIOSH | REL-TWA | 5 ppm (20 mg/m³) | Potential for dermal absorption |

| ACGIH | TLV-TWA | 5 ppm (20 mg/m³) | Dermal Sensitizer; A4: Not Classifiable as a Human Carcinogen |

| TLV-STEL | 15 ppm (60 mg/m³) |

Disclaimer: These values are for ethyl acrylate and should be used as a guideline for minimizing exposure to isopropyl acrylate. The absence of established limits for isopropyl acrylate underscores the need for a conservative approach to handling.

Experimental Protocols for Hazard Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols. The following are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Guideline 401)

The acute oral toxicity is determined by administering the test substance in a single dose to fasted rats. Animals are observed for at least 14 days for signs of toxicity and mortality. The LD₅₀, the dose estimated to be lethal to 50% of the test animals, is then calculated.

Acute Dermal Toxicity (OECD Guideline 402)

This test involves the application of the substance to a shaved area of the skin of rabbits for 24 hours. The animals are observed for 14 days for signs of toxicity and skin reactions. The dermal LD₅₀ is determined.

Acute Inhalation Toxicity (OECD Guideline 403)

Rats are exposed to the vapor of the test substance for a 4-hour period in a whole-body inhalation chamber. The animals are then observed for 14 days for toxic effects and mortality to determine the LC₅₀.

Skin Irritation/Corrosion (OECD Guideline 404)

A small amount of the substance is applied to the shaved skin of a rabbit under a semi-occlusive patch for up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation/Corrosion (OECD Guideline 405)

A single drop of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at regular intervals.

Experimental Workflow for Acute Toxicity Testing

References

An In-Depth Technical Guide to Isopropyl Acrylate: Reactivity and Polymerization Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl acrylate (B77674) (IPA) is a versatile acrylic ester monomer recognized for its high reactivity and the unique hydrophobic characteristics it imparts to polymers. Its ability to readily undergo polymerization through various mechanisms makes it a valuable building block in the synthesis of a wide array of polymeric materials. This technical guide provides a comprehensive overview of the fundamental reactivity of isopropyl acrylate and its significant potential in polymerization processes. Key polymerization techniques, including free-radical, controlled radical (ATRP and RAFT), and anionic methods, are discussed in detail, complete with experimental protocols and quantitative data. The influence of reaction parameters on the resultant polymer properties, such as molecular weight and thermal characteristics, is also explored. This document aims to serve as a critical resource for professionals in research and development, offering the foundational knowledge required to harness the full potential of isopropyl acrylate in the creation of novel materials for diverse applications, including adhesives, coatings, and advanced biomedical uses.

Introduction to Isopropyl Acrylate

Isopropyl acrylate (IPA) is an organic compound classified as an acrylic acid ester, with the chemical formula C₆H₁₀O₂.[1] It consists of an acrylate group esterified with an isopropanol (B130326). This structure, particularly the presence of the vinyl group, makes it highly susceptible to polymerization.[1] The isopropyl group contributes to the hydrophobicity and unique solubility characteristics of the resulting polymer, poly(isopropyl acrylate).[1]

The monomer is a clear, colorless liquid with a characteristic fruity odor and is soluble in many organic solvents.[2] Its primary industrial application lies in its role as a monomer for the synthesis of a variety of polymers and copolymers.[2][3] These polymers find use in a broad range of applications, including the production of coatings, adhesives, plastics, and paper.[3] The properties of poly(isopropyl acrylate), such as hydrophobicity, chemical resistance, and weather resistance, make it a valuable component in formulations for durable and protective coatings.[3]

Chemical Reactivity of Isopropyl Acrylate

The reactivity of isopropyl acrylate is dominated by the electrophilic nature of the double bond, which is activated by the adjacent electron-withdrawing ester group. This makes it highly susceptible to nucleophilic attack and a prime candidate for addition reactions, most notably polymerization.

Key Reactions:

-

Polymerization: Isopropyl acrylate readily undergoes addition polymerization to form poly(isopropyl acrylate). This can be initiated by free radicals, anions, or through controlled radical polymerization techniques.[1]

-

Copolymerization: It can be copolymerized with a wide range of other monomers, such as other acrylates, methacrylates, styrene, and vinyl acetate, to tailor the properties of the resulting polymer.[3]

-

Esterification: The synthesis of isopropyl acrylate itself is typically achieved through the direct esterification of acrylic acid with isopropanol in the presence of an acid catalyst.[1]

-

Hydrolysis: Under certain conditions, the ester linkage can be hydrolyzed to yield acrylic acid and isopropanol.[1]

Safety and Handling:

Isopropyl acrylate is a flammable liquid and should be handled with appropriate safety precautions.[1] It can cause irritation to the skin, eyes, and respiratory system.[1] Proper personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[4]

Polymerization Potential of Isopropyl Acrylate

The vinyl group in isopropyl acrylate allows for its polymerization through several distinct mechanisms, each offering different levels of control over the final polymer architecture and properties.

Free-Radical Polymerization

Free-radical polymerization is a common and industrially significant method for polymerizing isopropyl acrylate. It involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally or photochemically decomposes to generate free radicals. These radicals then initiate a chain reaction with the monomer.

The polymerization rate is influenced by factors such as initiator concentration and temperature.[5] An increase in initiator concentration generally leads to a higher polymerization rate but a lower molecular weight.[5] Higher temperatures also increase the rate of polymerization by accelerating initiator decomposition.[6]

Table 1: Free-Radical Polymerization of Acrylic Acid in Isopropanol (Illustrative Data) [1]

| Initiator (AIBN) Conc. (mol%) | Temperature (°C) | Time to 80% Conversion (min) |

|---|---|---|

| 0.5 | 60 | 151 |

| 0.5 | 65 | 111 |

| 0.5 | 70 | 76 |

| 0.5 | 75 | 59 |

| 1.0 | 60 | ~120 |

| 1.0 | 65 | ~80 |

| 1.0 | 70 | ~50 |

| 1.0 | 75 | ~40 |

Controlled Radical Polymerization

Controlled/"living" radical polymerization techniques offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.

ATRP is a versatile method for the controlled polymerization of acrylates. It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based. This allows for the slow and controlled addition of monomer units, resulting in polymers with low polydispersity (Mw/Mn < 1.5).

Table 2: ATRP of Acrylates (Illustrative Data) [3][7]

| Monomer | Initiator | Catalyst System | Temp (°C) | Mn ( g/mol ) | Mw/Mn |

|---|---|---|---|---|---|

| Methyl Acrylate | EBiB | CuBr/PMDETA | 60 | 10,200 | 1.07 |

| n-Butyl Acrylate | EBiB | CuBr/TPMA/Sn(EH)₂ | 60 | 10,500 | 1.47 |

| Lauryl Acrylate | MBrP | CuBr/dNbpy | 90 | 12,400 | 1.26 |

EBiB: Ethyl 2-bromoisobutyrate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, TPMA: Tris(2-pyridylmethyl)amine, MBrP: Methyl 2-bromopropionate, dNbpy: 4,4'-Di(5-nonyl)-2,2'-bipyridine.

RAFT polymerization is another powerful controlled radical polymerization technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. This method offers excellent control over the polymerization of a wide range of monomers, including acrylates.

Table 3: RAFT Polymerization of Fluoroalkyl Acrylates (Illustrative Data) [8]

| Monomer | CTA | Solvent | Mn ( g/mol ) | Mw/Mn |

|---|---|---|---|---|

| HFIPA | BTC | Dioxane | 15,000 - 45,000 | 1.09 - 1.25 |

| HFBA | CPDTB | Dioxane | 10,000 - 30,000 | 1.10 - 1.30 |

HFIPA: 1,1,1,3,3,3-Hexafluoroisopropyl acrylate, HFBA: 2,2,3,3,4,4,4-Heptafluorobutyl acrylate, BTC: Dibenzyl carbonotrithioate, CPDTB: 4-Cyanopentanoic acid dithiobenzoate.

Anionic Polymerization

Anionic polymerization of acrylates is known for producing polymers with well-defined structures and narrow molecular weight distributions. However, it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere, due to the high reactivity of the anionic intermediates. The polymerization is initiated by nucleophiles such as organolithium compounds.

Properties of Poly(isopropyl acrylate)

The properties of poly(isopropyl acrylate) (PIPA) are significantly influenced by its molecular weight and tacticity (the stereochemical arrangement of the polymer chain).

Thermal Properties:

The glass transition temperature (Tg) and melting temperature (Tm) of PIPA vary with its tacticity.

Table 4: Thermal Properties of Poly(isopropyl acrylate) by Tacticity

| Tacticity | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

|---|---|---|

| Atactic | -5 to -3 | - |

| Isotactic | -11 | 162 |

| Syndiotactic | 5 to 11 | 115 |

Hydrophobicity:

The isopropyl group imparts significant hydrophobic character to the polymer. This makes PIPA and its copolymers useful in applications requiring water resistance.

Experimental Protocols

Free-Radical Solution Polymerization of Isopropyl Acrylate

Objective: To synthesize poly(isopropyl acrylate) via free-radical solution polymerization.

Materials:

-

Isopropyl acrylate (monomer)

-

Isopropanol (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Nitrogen gas

Procedure:

-

A reaction vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with a solution of isopropyl acrylate in isopropanol (e.g., 150 g/L).[1]

-

The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.[1]

-

The reaction mixture is heated to the desired temperature (e.g., 60-75 °C).[1]

-

A solution of AIBN in isopropanol (e.g., 0.5-1.0 mol% based on the monomer) is injected into the reactor to initiate the polymerization.[1]

-

The reaction is allowed to proceed for a predetermined time, with samples taken periodically to monitor conversion.

-

The polymerization is terminated by cooling the reaction mixture and exposing it to air.

-

The polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Atom Transfer Radical Polymerization (ATRP) of Isopropyl Acrylate

Objective: To synthesize well-defined poly(isopropyl acrylate) with low polydispersity via ATRP.

Materials:

-

Isopropyl acrylate (monomer), purified by passing through a column of basic alumina.

-

Ethyl 2-bromoisobutyrate (EBiB) (initiator).

-

Copper(I) bromide (CuBr) (catalyst).

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).

-

Anisole (solvent).

-

Nitrogen gas.

Procedure:

-

To a Schlenk flask, add CuBr and seal with a rubber septum. Deoxygenate the flask by three freeze-pump-thaw cycles.

-

Under a nitrogen atmosphere, add anisole, purified isopropyl acrylate, and PMDETA to the flask.

-

The mixture is stirred until a homogeneous catalyst complex is formed.

-

Initiate the polymerization by adding EBiB via syringe.

-

The reaction is carried out at a constant temperature (e.g., 60 °C) in a thermostated oil bath.

-

Samples are withdrawn at timed intervals using a nitrogen-purged syringe to monitor monomer conversion and molecular weight evolution.

-

The polymerization is terminated by opening the flask to air and diluting with a suitable solvent like THF.

-

The copper catalyst is removed by passing the polymer solution through a column of neutral alumina.

-

The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.

Anionic Polymerization of Isopropyl Acrylate

Objective: To synthesize poly(isopropyl acrylate) with a narrow molecular weight distribution via anionic polymerization.

Materials:

-

Isopropyl acrylate (monomer), rigorously purified and dried.

-

Tetrahydrofuran (THF) (solvent), freshly distilled from a drying agent.

-

sec-Butyllithium (s-BuLi) (initiator).

-

Argon or nitrogen gas (inert atmosphere).

-

Methanol (B129727) (terminating agent).

Procedure:

-

All glassware must be rigorously cleaned and flame-dried under vacuum to remove any moisture.

-

Anhydrous THF is transferred to the reaction flask via cannula under a positive pressure of inert gas.

-

The solvent is cooled to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

The initiator, s-BuLi, is added dropwise to the stirred solvent.

-

Purified isopropyl acrylate is then added slowly to the initiator solution via a syringe. An immediate color change may be observed, indicating the formation of living anionic chain ends.

-

The polymerization is allowed to proceed for the desired time.

-

The living polymer chains are terminated by the addition of degassed methanol.

-

The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol or water) and dried under vacuum.

Visualizations

Diagram 1: Free-Radical Polymerization Workflow

Caption: Workflow for free-radical polymerization of isopropyl acrylate.

Diagram 2: ATRP Experimental Setup

Caption: Typical experimental setup for ATRP.

Diagram 3: Polymerization Mechanisms Overview

Caption: Overview of different polymerization mechanisms for isopropyl acrylate.

Conclusion

Isopropyl acrylate stands out as a highly reactive monomer with significant potential for creating a diverse range of polymeric materials. Its polymerization can be achieved through various methods, from conventional free-radical processes to more advanced controlled radical and anionic techniques. The choice of polymerization method allows for the tailoring of polymer properties, such as molecular weight, polydispersity, and tacticity, which in turn dictates the final application of the material. The inherent hydrophobicity imparted by the isopropyl group makes poly(isopropyl acrylate) and its copolymers particularly suitable for applications requiring water resistance. This guide has provided a detailed overview of the reactivity and polymerization of isopropyl acrylate, offering valuable insights and practical protocols for researchers and developers in the field of polymer science and drug development. Further exploration into the copolymerization of isopropyl acrylate with other functional monomers will undoubtedly lead to the development of new materials with enhanced and novel properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. concentration - Effect of temperature in the free radical polymerization of acrylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. researchgate.net [researchgate.net]

Thermomechanical Properties of Poly(isopropyl acrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(isopropyl acrylate) (PIPA) is a polymer belonging to the poly(acrylate) family, characterized by its isopropyl ester side group. While not as extensively studied as other poly(acrylates) like poly(methyl acrylate) or poly(butyl acrylate), PIPA possesses unique thermomechanical properties that make it a material of interest in various applications, including specialty adhesives, coatings, and potentially in drug delivery systems where precise control over material properties is crucial. This technical guide provides a comprehensive overview of the available data on the thermomechanical properties of poly(isopropyl acrylate), detailed experimental protocols for its synthesis and characterization, and logical workflows for its analysis.

Data Presentation

A summary of the available quantitative data for poly(isopropyl acrylate) is presented in Table 1. It is important to note that publicly available data on the mechanical properties of PIPA is limited. For comparative context, typical property ranges for other common poly(acrylates) are also provided where available.

Table 1: Summary of Thermomechanical Properties of Poly(isopropyl acrylate) and Related Polymers

| Property | Poly(isopropyl acrylate) | Poly(methyl acrylate) | Poly(butyl acrylate) | Test Method |

| Thermal Properties | ||||

| Glass Transition Temperature (Tg) | -11 °C (isotactic) | ~10 °C | ~-50 °C | DSC |

| Melting Temperature (Tm) | Not Applicable (Amorphous) | Not Applicable (Amorphous) | Not Applicable (Amorphous) | DSC |

| Decomposition Temperature (Td) | Data not available | ~350-400 °C | ~350-400 °C | TGA |

| Mechanical Properties | ||||

| Tensile Strength | Data not available | 5-10 MPa | 0.1-1 MPa | Tensile Test |

| Young's Modulus | Data not available | 3-6 MPa | 0.01-0.1 MPa | Tensile Test |

| Elongation at Break | Data not available | >1000% | >1000% | Tensile Test |

| Physical Properties | ||||

| Density | 1.08 g/cm³[1] | ~1.22 g/cm³ | ~1.05 g/cm³ | - |

| Molecular Weight (Approx. Mw) | 120,000 g/mol [1] | Variable | Variable | GPC |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of poly(isopropyl acrylate) are provided below. These protocols are based on established procedures for poly(acrylates).

Synthesis of Poly(isopropyl acrylate) via Free-Radical Polymerization

This protocol describes a typical solution polymerization of isopropyl acrylate (B77674).

Materials:

-

Isopropyl acrylate (monomer), inhibitor removed

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (B28343) (solvent)

-

Methanol (B129727) (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

-

Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet

Procedure:

-

Monomer Purification: Pass isopropyl acrylate through a column of basic alumina (B75360) to remove the inhibitor (e.g., hydroquinone (B1673460) monomethyl ether).

-

Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with isopropyl acrylate and toluene. A typical monomer concentration is 2 M.

-

Inert Atmosphere: Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiator Addition: Dissolve a calculated amount of AIBN initiator in a small amount of toluene and add it to the reaction mixture. The initiator concentration is typically around 1 mol% with respect to the monomer.

-

Polymerization: Heat the reaction mixture to 60-70 °C with constant stirring under a nitrogen atmosphere. The polymerization time can range from 4 to 24 hours, depending on the desired molecular weight and conversion.

-

Polymer Isolation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Thermomechanical Properties

DSC is used to determine the glass transition temperature (Tg) of the polymer.

Instrument: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry poly(isopropyl acrylate) sample into an aluminum DSC pan and seal it.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, -80 °C.

-

Heat the sample from -80 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Hold at 100 °C for 5 minutes to erase the thermal history.

-

Cool the sample to -80 °C at a rate of 10 °C/min.

-

Heat the sample again from -80 °C to 100 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

Instrument: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Place 5-10 mg of the dry poly(isopropyl acrylate) sample into a TGA pan (e.g., alumina or platinum).

-

Thermal Program:

-

Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen (e.g., 20 mL/min), over the sample during the analysis.

-

-

Data Analysis: The TGA thermogram will show the weight loss of the sample as a function of temperature. The onset of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., Td5%, Td50%) are determined from this curve.

DMA provides information on the viscoelastic properties of the polymer, including the storage modulus (E'), loss modulus (E''), and damping factor (tan δ) as a function of temperature.

Instrument: A dynamic mechanical analyzer.

Procedure:

-

Sample Preparation: Prepare a rectangular film of poly(isopropyl acrylate) with typical dimensions of approximately 10 mm (length) x 5 mm (width) x 1 mm (thickness).

-

Analysis Parameters:

-

Mode: Tensile or film tension mode.

-

Frequency: A fixed frequency, typically 1 Hz, is applied.

-

Strain Amplitude: A small strain amplitude within the linear viscoelastic region of the material (e.g., 0.1%) is used.

-

Temperature Program: Ramp the temperature from a sub-ambient temperature (e.g., -100 °C) to a temperature above the glass transition (e.g., 50 °C) at a heating rate of 3-5 °C/min.

-

-

Data Analysis: The instrument records the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature. The glass transition is often identified as the peak of the tan δ curve or the peak of the loss modulus curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of poly(isopropyl acrylate).

Caption: Workflow for the synthesis and characterization of poly(isopropyl acrylate).

Caption: Logical relationship of inputs and outputs in Dynamic Mechanical Analysis.

References

Vapor-Liquid Equilibrium (VLE) of Isopropyl Acrylate with Supercritical Carbon Dioxide

An In-Depth Technical Guide to the Phase Behavior of Isopropyl Acrylate (B77674) in Binary Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of isopropyl acrylate in binary mixtures. Due to the limited availability of published experimental data for isopropyl acrylate with common organic solvents, this guide focuses on the well-documented vapor-liquid equilibrium with supercritical carbon dioxide and presents generalized experimental protocols for determining various types of phase equilibria. These methodologies can be applied to investigate the behavior of isopropyl acrylate with a range of other compounds.

The phase behavior of isopropyl acrylate in the presence of supercritical carbon dioxide (CO₂) is crucial for applications such as supercritical fluid extraction and polymerization processes. The binary system of CO₂ and isopropyl acrylate exhibits Type I phase behavior, which is characterized by a continuous critical line connecting the critical points of the two pure components[1].

Quantitative VLE Data

The following table summarizes the experimental vapor-liquid equilibrium data for the binary mixture of carbon dioxide (1) and isopropyl acrylate (2) at various temperatures and pressures.

| Temperature (K) | Pressure (MPa) | Mole Fraction of Isopropyl Acrylate in Liquid Phase (x₂) | Mole Fraction of Isopropyl Acrylate in Vapor Phase (y₂) |

| 313.2 | 5.34 | 0.898 | 0.023 |

| 313.2 | 6.21 | 0.831 | 0.033 |

| 313.2 | 7.02 | 0.749 | 0.049 |

| 313.2 | 7.74 | 0.652 | 0.071 |

| 313.2 | 8.21 | 0.573 | 0.093 |

| 313.2 | 8.59 | 0.482 | 0.129 |

| 313.2 | 8.67 | 0.412 | 0.171 |

| 333.2 | 7.11 | 0.905 | 0.038 |

| 333.2 | 8.23 | 0.841 | 0.056 |

| 333.2 | 9.34 | 0.762 | 0.083 |

| 333.2 | 10.15 | 0.689 | 0.114 |

| 333.2 | 10.79 | 0.601 | 0.161 |

| 333.2 | 11.02 | 0.531 | 0.209 |

| 353.2 | 9.04 | 0.899 | 0.061 |

| 353.2 | 10.12 | 0.845 | 0.086 |

| 353.2 | 11.23 | 0.778 | 0.123 |

| 353.2 | 12.01 | 0.709 | 0.168 |

| 353.2 | 12.45 | 0.643 | 0.221 |

| 373.2 | 10.89 | 0.891 | 0.091 |

| 373.2 | 11.87 | 0.842 | 0.124 |

| 373.2 | 12.89 | 0.779 | 0.173 |

| 373.2 | 13.51 | 0.718 | 0.228 |

| 393.2 | 12.51 | 0.889 | 0.121 |

| 393.2 | 13.45 | 0.841 | 0.162 |

| 393.2 | 14.20 | 0.789 | 0.211 |

Data sourced from Byun, H. S., & Yoo, K. P. (2006). Phase behavior measurement on the binary mixture for isopropyl acrylate and isopropyl methacrylate (B99206) in supercritical CO2. Fluid Phase Equilibria, 249(1-2), 55-60.

Experimental Protocols for Phase Behavior Determination

This section outlines detailed methodologies for determining the vapor-liquid, liquid-liquid, and solid-liquid equilibria of binary mixtures containing isopropyl acrylate.

Vapor-Liquid Equilibrium (VLE) Determination

A common method for determining VLE data is using a static equilibrium cell. The following protocol is a generalized procedure based on standard laboratory practices.

Experimental Workflow for VLE Determination

Caption: Workflow for Vapor-Liquid Equilibrium Measurement.

Methodology:

-

Apparatus Preparation:

-

Thoroughly clean and dry a high-pressure, variable-volume view cell equipped with a magnetic stirrer, a pressure transducer, and a temperature sensor.

-

Evacuate the cell to remove any residual air or contaminants.

-

-

Component Loading:

-

Introduce a known amount of isopropyl acrylate into the cell.

-

Pressurize the cell with the second component (e.g., an organic solvent vapor or a gas like CO₂) to a desired pressure below the expected phase transition pressure. The amounts of each component are determined to achieve a specific overall composition.

-

-

Equilibration:

-

Set the desired temperature using a thermostatic bath or heating jacket.

-

Stir the mixture vigorously to ensure thorough mixing and facilitate the attainment of equilibrium.

-

Monitor the temperature and pressure. Equilibrium is considered reached when these parameters remain constant for a prolonged period (e.g., more than 30 minutes).

-

-

Sampling:

-

Once equilibrium is established, cease stirring and allow the vapor and liquid phases to separate.

-

Carefully extract samples from both the vapor and liquid phases using high-pressure sampling valves and capillaries. It is crucial to minimize any pressure drop during sampling to avoid phase changes.

-

-

Compositional Analysis:

-

Analyze the composition of the vapor and liquid samples using a suitable analytical technique, such as gas chromatography (GC).

-

Calibrate the GC with standard mixtures of known compositions to ensure accurate quantification.

-

-

Data Recording and Repetition:

-

Record the equilibrium temperature, pressure, and the mole fractions of each component in the liquid and vapor phases.

-

Repeat the procedure for different compositions and temperatures to construct a complete phase diagram.

-

Liquid-Liquid Equilibrium (LLE) Determination via the Cloud Point Method

The cloud point method is a visual technique used to determine the temperature at which a homogeneous liquid mixture begins to separate into two liquid phases upon cooling.

Experimental Workflow for LLE Determination (Cloud Point Method)

Caption: Workflow for Cloud Point Measurement.

Methodology:

-

Sample Preparation:

-

Prepare a series of binary mixtures of isopropyl acrylate and the second component with precisely known compositions by mass.

-

Place each mixture in a sealed, transparent test tube or vial.

-

-

Heating to Homogeneity:

-

Gently heat the sample in a temperature-controlled bath while stirring until a single, clear liquid phase is observed. This ensures that the starting point is in the one-phase region.

-

-

Controlled Cooling:

-

Slowly cool the sample at a constant rate (e.g., 0.5 °C/min) while continuously stirring. A slow cooling rate is essential to maintain thermal equilibrium.

-

-

Observation of Turbidity:

-

Illuminate the sample with a light source and observe it against a dark background.

-

The cloud point is the temperature at which the first sign of turbidity or cloudiness appears, indicating the formation of a second liquid phase.

-

-

Data Recording:

-

Record the temperature at the onset of turbidity as the cloud point for that specific composition.

-

Repeat the measurement for each prepared mixture to map the liquid-liquid coexistence curve.

-

Solid-Liquid Equilibrium (SLE) Determination using Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for determining the solid-liquid phase diagrams of binary mixtures. It measures the heat flow into or out of a sample as a function of temperature.

Experimental Workflow for SLE Determination (DSC Method)

Caption: Workflow for Solid-Liquid Phase Diagram Construction using DSC.

Methodology:

-

Sample Preparation and Encapsulation:

-

Prepare a series of binary mixtures of isopropyl acrylate and the second component with known compositions.

-

Accurately weigh a small amount (typically 5-10 mg) of each mixture into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components during heating.

-

-

DSC Program Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Program the DSC instrument with a specific temperature profile. A typical program involves an initial cooling step to a temperature well below the expected solidus, followed by a controlled heating ramp (e.g., 5-10 °C/min) through the melting transitions.

-

-

Thermal Cycling:

-

Execute the temperature program. It is often beneficial to include an initial heating and cooling cycle to ensure homogeneity of the sample before the final measurement scan.

-

-

Thermogram Analysis:

-

The DSC will generate a thermogram, which is a plot of heat flow versus temperature.

-

For a simple eutectic system, the thermogram of a mixture will typically show a first endothermic peak corresponding to the eutectic melting, and a second, broader peak corresponding to the melting of the excess component along the liquidus line.

-

The onset temperature of the first peak corresponds to the solidus temperature (eutectic temperature).

-

The peak temperature or the offset temperature of the second peak corresponds to the liquidus temperature for that composition.

-

-

Phase Diagram Construction:

-

Plot the solidus and liquidus temperatures obtained from the thermograms of all the prepared mixtures as a function of composition.

-

Connect the data points to construct the solid-liquid phase diagram.

-

Phase Behavior of Related Acrylates

While specific data for isopropyl acrylate with many common solvents is scarce, studies on other alkyl acrylates can provide valuable insights into expected phase behavior. For instance, research on binary and ternary mixtures of poly(methyl acrylate), poly(ethyl acrylate), and poly(butyl acrylate) with supercritical CO₂ and various co-solvents has been conducted[2][3]. These studies often investigate the effect of the co-solvent on the cloud-point curves of the polymer solutions, demonstrating shifts from upper critical solution temperature (UCST) to lower critical solution temperature (LCST) behavior depending on the co-solvent concentration[2][3]. Such behavior is indicative of complex intermolecular interactions that are likely to be present in similar systems involving isopropyl acrylate.

References

A Technical Guide to Sourcing High-Purity Isopropyl Acrylate for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of sourcing high-purity isopropyl acrylate (B77674), a critical monomer in the synthesis of polymers used in pharmaceutical and biomedical applications. For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reproducibility of experiments, the safety of final products, and compliance with regulatory standards. This document outlines key considerations for selecting a commercial supplier, presents typical purity specifications, details analytical methods for quality control, and provides a logical workflow for procurement.

Introduction to High-Purity Isopropyl Acrylate

Isopropyl acrylate (IPA) is an ester of acrylic acid and isopropanol. Its ability to form polymers with a range of properties makes it a valuable building block in the development of novel drug delivery systems, medical adhesives, and other biocompatible materials.[1] The demand for high-purity IPA stems from the need to minimize the presence of impurities that can interfere with polymerization processes, alter the physicochemical properties of the resulting polymers, or introduce toxicological risks.

Commercial Suppliers and Purity Grades

Identifying a reliable supplier of high-purity isopropyl acrylate is a critical first step. Several chemical manufacturers and distributors offer various grades of this monomer. While many suppliers list a standard purity of ≥98%, achieving a purity level of >99.5% often requires sourcing from companies that specialize in high-purity chemicals for pharmaceutical and research applications.

It is essential to request and scrutinize the Certificate of Analysis (CoA) for each batch to confirm that it meets the stringent requirements of your application. Below is a list of potential suppliers who may offer high-purity grades of isopropyl acrylate:

-

NINGBO INNO PHARMCHEM CO.,LTD.

-

ChemScene

-

Scientific Polymer Products, Inc.

-

Alfa Chemistry

-

Sigma-Aldrich (Merck)

-

Apollo Scientific

Table 1: Typical Purity Specifications for High-Purity Isopropyl Acrylate

| Parameter | Specification | Test Method |

| Purity (Isopropyl Acrylate) | > 99.5% | Gas Chromatography (GC-FID) |

| Water Content | < 0.05% | Karl Fischer Titration |

| Acidity (as Acrylic Acid) | < 0.01% | Titration |

| Inhibitor (MEHQ) | 10 - 200 ppm | High-Performance Liquid Chromatography (HPLC) |

Table 2: Common Impurities in Isopropyl Acrylate and Their Typical Limits in High-Purity Grades

| Impurity | Typical Limit | Potential Impact |

| Acrylic Acid | < 100 ppm | Can affect polymerization kinetics and polymer properties. |

| Isopropanol | < 500 ppm | Residual solvent from synthesis. |

| Diisopropyl Ether | < 200 ppm | Byproduct of synthesis. |

| Polymer Content | Non-detectable | Can cause processing issues and affect final product performance. |

Experimental Protocols for Quality Assessment

Verifying the purity of isopropyl acrylate is crucial. The following are detailed methodologies for key analytical tests.

Purity Determination by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of volatile compounds like isopropyl acrylate.

Experimental Protocol: GC-FID Purity Assay

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 10 °C/min.

-

Hold: Maintain at 180 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a 1% (v/v) solution of isopropyl acrylate in a suitable solvent like acetone.

-

Quantification: The purity is calculated based on the area percent of the isopropyl acrylate peak relative to the total area of all observed peaks.

Inhibitor Content Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of the polymerization inhibitor, typically monomethyl ether of hydroquinone (B1673460) (MEHQ), is determined using HPLC with UV detection.

Experimental Protocol: HPLC Analysis of MEHQ

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with a phosphate (B84403) buffer.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 289 nm.

-

Injection Volume: 20 µL.

-

Quantification: The concentration of MEHQ is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of MEHQ.

Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for high-purity isopropyl acrylate should be systematic to ensure the quality and consistency of the material.

Caption: A logical workflow for the selection of a commercial supplier of high-purity isopropyl acrylate.

Conclusion

For researchers and professionals in the pharmaceutical and biomedical fields, the careful selection and rigorous quality control of raw materials like isopropyl acrylate are non-negotiable. By following a structured approach to supplier evaluation, thoroughly examining product specifications, and conducting in-house analytical verification, the procurement of high-purity isopropyl acrylate that meets the demanding standards of drug development can be assured. This diligence is fundamental to the integrity of research and the safety and efficacy of the final therapeutic products.

References

An In-depth Technical Guide to the Chemical Compatibility of Isopropyl Acrylate with Common Laboratory Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of isopropyl acrylate (B77674) with a wide range of materials commonly found in laboratory and drug development settings. Understanding these interactions is crucial for ensuring the integrity of experiments, the safety of personnel, and the longevity of laboratory equipment. This document details material resistance, outlines standard testing protocols, and illustrates potential chemical degradation pathways.

Executive Summary

Isopropyl acrylate is a reactive monomer used in the synthesis of polymers for various applications, including coatings, adhesives, and textiles.[1][2] Its reactivity, however, necessitates careful consideration of its compatibility with laboratory materials to prevent contamination, material degradation, and potential hazards. This guide consolidates available data on the compatibility of isopropyl acrylate with plastics, elastomers, and metals, and provides standardized methods for evaluating material resistance.

Chemical Compatibility Data

The following tables summarize the known or inferred chemical resistance of common laboratory materials to isopropyl acrylate. The ratings are based on a combination of specific data for isopropyl acrylate where available, and data for similar acrylate esters from various chemical compatibility charts. It is critical to note that these are general guidelines, and for critical applications, specific testing under end-use conditions is strongly recommended.[3][4]

Rating System:

-

A - Excellent: No significant effect.

-

B - Good: Minor effect, slight corrosion or discoloration.

-

C - Fair: Moderate effect, not recommended for continuous use. Softening, loss of strength, or swelling may occur.

-

D - Severe Effect: Not recommended for any use.

Plastics

| Material | Rating | Notes |

| Acrylonitrile Butadiene Styrene (ABS) | C | May cause swelling and loss of mechanical strength. |

| High-Density Polyethylene (HDPE) | B | Good resistance at room temperature. |

| Low-Density Polyethylene (LDPE) | B | Good resistance at room temperature. |

| Polymethyl Methacrylate (PMMA) / Acrylic | D | Isopropyl acrylate can act as a solvent or stress-cracking agent.[5] |

| Polycarbonate (PC) | C | Potential for stress cracking and swelling. |

| Polypropylene (PP) | B | Generally good resistance. |

| Polytetrafluoroethylene (PTFE) | A | Excellent resistance. |

| Polyvinyl Chloride (PVC) | C | Plasticizers may be extracted, leading to embrittlement. |

| Polyvinylidene Fluoride (PVDF) | A | Excellent resistance. |

Elastomers

| Material | Rating | Notes |

| Butyl Rubber | C | Moderate to severe swelling. |

| Ethylene Propylene Diene Monomer (EPDM) | C | Significant swelling and degradation can be expected. |

| Natural Rubber | D | Not recommended. |

| Neoprene | C | Moderate swelling and loss of properties. |

| Nitrile Rubber (Buna-N) | D | Not recommended due to the polar nature of the acrylate. |

| Silicone | C | Swelling and degradation are likely. |

| Viton® (Fluoroelastomer, FKM) | D | Not recommended for use with esters like isopropyl acrylate.[6] |

Metals

| Material | Rating | Notes |

| Aluminum | B | Generally good resistance, but may be susceptible to corrosion if moisture is present. |

| Carbon Steel | A | Mild steel is often used for bulk storage of acrylic monomers, provided moisture is excluded to prevent rust.[7] |

| Stainless Steel (304, 316) | A | Excellent resistance under most conditions. |

| Brass | B | Good resistance, but may be affected by impurities. |

| Copper | B | Good resistance, but may be affected by impurities. |

Potential Chemical Degradation and Reactivity

Isopropyl acrylate can undergo several chemical reactions that may be initiated or accelerated by contact with incompatible materials.

Hydrolysis

As an ester, isopropyl acrylate can be hydrolyzed, particularly in the presence of strong acids or bases, to form isopropyl alcohol and acrylic acid.[7][8] While the rate of hydrolysis is generally slow under neutral conditions, it can be catalyzed by certain materials or impurities.

References

- 1. jamorin.com [jamorin.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. graco.com [graco.com]

- 4. acess.nl [acess.nl]

- 5. tapplastics.com [tapplastics.com]

- 6. calpaclab.com [calpaclab.com]

- 7. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 8. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

Vapor Pressure and Boiling Point of Isopropyl Acrylate at Reduced Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vapor pressure and boiling point of isopropyl acrylate (B77674) at reduced pressures. The following sections detail the physicochemical data, experimental protocols for its determination, and a conceptual workflow for vapor pressure measurement.

Physicochemical Data of Isopropyl Acrylate

Isopropyl acrylate (IUPAC name: 1-methylethyl prop-2-enoate) is a volatile, flammable, and colorless liquid. An accurate understanding of its vapor pressure and boiling point at various pressures is crucial for safe handling, distillation, and various chemical processes.

Vapor Pressure and Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At reduced pressures, the boiling point decreases. The relationship between vapor pressure and temperature can be estimated using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

-

P is the vapor pressure.

-

T is the temperature.

-

A, B, and C are component-specific constants.

For isopropyl acrylate, the Antoine constants are:

-

A = 4.42448

-

B = 1312.253

-

C = -32.445

Using these constants, the following table summarizes the calculated vapor pressure at various temperatures and the corresponding boiling points at reduced pressures.

| Temperature (°C) | Vapor Pressure (mmHg) | Boiling Point (°C) | Pressure (mmHg) |

| 20 | 29.6 | 110 | 760 |

| 30 | 48.8 | 90 | 468 |

| 40 | 77.8 | 70 | 255 |

| 50 | 120.9 | 51-52 | 103[1][2] |

| 60 | 183.1 | 51 | 100[3] |

| 70 | 270.8 | 40 | 78 |

| 80 | 392.1 | 30 | 49 |

| 90 | 556.7 | 20 | 30 |

| 100 | 776.4 | 10 | 17 |

| 110 | 1065.1 | 0 | 9 |

Note: The data in the table has been calculated using the Antoine equation and supplemented with experimentally reported values.

Experimental Protocols for Determination of Vapor Pressure and Boiling Point

The accurate determination of vapor pressure and boiling points at reduced pressures requires precise experimental techniques. The following are detailed methodologies for key experiments.

Static Method for Vapor Pressure Determination

The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.

Apparatus:

-

A thermostatically controlled vacuum-tight sample cell.

-

A pressure transducer or a U-tube manometer.

-

A vacuum pump.

-

A temperature sensor (e.g., platinum resistance thermometer).

-

A degassing unit.

Procedure:

-

Sample Preparation: A small amount of purified isopropyl acrylate is introduced into the sample cell.

-

Degassing: The sample is thoroughly degassed to remove any dissolved gases, which would otherwise contribute to the total pressure. This is typically achieved by several freeze-pump-thaw cycles. The sample is frozen using liquid nitrogen, and the headspace is evacuated. The valve to the vacuum pump is then closed, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This process is repeated until no more gas is evolved upon thawing.

-

Equilibration: The degassed sample cell is placed in a thermostatic bath and allowed to reach thermal equilibrium at a desired temperature.

-

Pressure Measurement: Once the temperature has stabilized, the pressure inside the cell, which is the vapor pressure of the sample, is measured using the pressure transducer or manometer.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Dynamic Method for Boiling Point Determination (Ebulliometry)

The dynamic method, or ebulliometry, determines the boiling point of a liquid by measuring the temperature at which it boils under a controlled, reduced pressure.

Apparatus:

-

An ebulliometer, which consists of a boiling flask, a condenser, and a thermometer well.

-

A vacuum pump with a pressure regulation system.

-

A precision thermometer.

-

A heating mantle.

Procedure:

-

Sample Introduction: The isopropyl acrylate sample is placed in the boiling flask of the ebulliometer along with boiling chips to ensure smooth boiling.

-

Pressure Control: The system is connected to a vacuum pump, and the pressure is reduced to the desired level. The pressure is carefully monitored and maintained at a constant value.

-

Heating and Reflux: The sample is gently heated until it boils and a steady reflux is established. The refluxing vapor condenses and returns to the boiling flask, ensuring that the composition of the liquid remains constant.

-

Temperature Measurement: The thermometer is placed in the thermometer well, which is designed to be bathed in the vapor-liquid equilibrium mixture. The stable temperature recorded is the boiling point of the isopropyl acrylate at the controlled pressure.

-

Data Collection: The process is repeated at different pressures to determine the boiling point as a function of pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the static method of vapor pressure determination.

Caption: Workflow for the static method of vapor pressure determination.

References

GHS classification and handling precautions for isopropyl acrylate

An In-depth Technical Guide to the GHS Classification and Safe Handling of Isopropyl Acrylate (B77674)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isopropyl acrylate (CAS No. 689-12-3), in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following sections detail the substance's GHS classification, physical and toxicological properties, and essential precautions for safe handling, storage, and disposal.

GHS Classification

Isopropyl acrylate is classified as a hazardous substance under the GHS framework. The primary hazards are associated with its flammability and its potential to cause severe skin and eye damage. The official classification and associated labeling elements are summarized below.

Pictograms:

| Pictogram | Hazard Class |

| GHS02: Flame | Flammable liquids |

| GHS05: Corrosion | Skin corrosion/irritation, Serious eye damage/eye irritation |

| GHS07: Exclamation Mark | Skin irritation, Eye irritation, Respiratory tract irritation |

Hazard Statements:

A harmonized classification from the European Chemicals Agency (ECHA) and other sources indicates the following hazard statements apply to isopropyl acrylate[1][2]:

-

H411: Toxic to aquatic life with long lasting effects.[1]

Physicochemical and Toxicological Data

Understanding the properties of isopropyl acrylate is critical for risk assessment and the implementation of appropriate safety measures.

Physical and Chemical Properties

The following table summarizes key physical and chemical data for isopropyl acrylate.